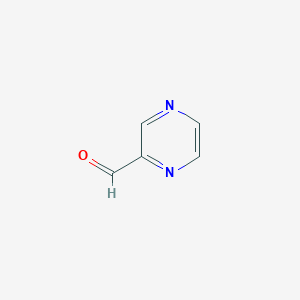

Pyrazine-2-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

pyrazine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O/c8-4-5-3-6-1-2-7-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBWJLDFSICTIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00460761 | |

| Record name | Pyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5780-66-5 | |

| Record name | Pyrazinecarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005780665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-pyrazinecarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRAZINECARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EX42FX5JBS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance Within Heterocyclic Chemistry and Aromatic Compounds

Pyrazine-2-carbaldehyde holds a notable position within the broad class of heterocyclic and aromatic compounds. The pyrazine ring is characterized by two nitrogen atoms at the 1 and 4 positions, which makes the ring electron-deficient. This electronic nature, combined with the electron-withdrawing aldehyde group, renders the molecule's carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

This inherent reactivity makes this compound a versatile intermediate in organic synthesis. drugfuture.com It readily participates in condensation reactions, nucleophilic additions, and other transformations to build more complex molecular architectures. drugfuture.com A key application is its use as a precursor for the synthesis of other heterocyclic systems. For instance, its reaction with hydrazine has been studied in detail, leading to the formation of bis-azomethines through stable, isolable hemiaminal intermediates. researchgate.net This reactivity profile establishes it as a fundamental building block for creating novel compounds with specific functions. drugfuture.com

The structural features of this compound have been investigated using computational methods. These models provide insight into its geometry, with calculated bond lengths of approximately 1.34 Å for the C-N bonds within the pyrazine ring and 1.21 Å for the C=O bond of the aldehyde group, which are consistent with standard aromatic and carbonyl bond patterns.

| Parameter | Value | Method/Condition | Significance |

|---|---|---|---|

| Calculated C-N Bond Length (Ring) | 1.34 Å | Computational Model | Typical for aromatic heterocycles. |

| Calculated C=O Bond Length | 1.21 Å | Computational Model | Consistent with a standard carbonyl group. |

| ¹H NMR Shift (Hemiaminal H2) | δ 8.15 (s, 1H), 8.62 (dd, 2H), 8.99 (s, 1H) | DMSO-d6 | Experimental evidence for the stable intermediate in reaction with hydrazine. |

| ¹H NMR Shift (Hydrazone HZ) | δ 10.08 (s, 1H) | DMSO-d6 | Characterization of a subsequent intermediate in the formation of bis-azomethine. |

| Overall Reaction Energetics (vs. Pyridine-2-carbaldehyde) | ~70 kJ/mol exoergic | Density Functional Theory (DFT) | The reaction with hydrazine is more exoergic for this compound than for its pyridine analogue (63 kJ/mol). researchgate.net |

Historical Context of Pyrazine Core Research

The study of Pyrazine-2-carbaldehyde is built upon a long history of research into the pyrazine core itself. The synthesis of pyrazine and its derivatives dates back to the 19th century, with several methods developed during that era remaining fundamental to heterocyclic chemistry. wikipedia.org

Two of the earliest and most significant contributions are:

The Staedel–Rugheimer Pyrazine Synthesis (1876): In this method, a 2-haloacetophenone (like 2-chloroacetophenone) is reacted with ammonia. This forms an α-amino ketone, which then undergoes self-condensation and subsequent oxidation to yield a substituted pyrazine. wikipedia.orgnbu.ac.inresearchgate.net This synthesis was a pioneering step in accessing the pyrazine ring system. hmdb.ca

The Gutknecht Pyrazine Synthesis (1879): As a variation of the above, this synthesis also relies on the self-condensation of α-amino ketones. wikipedia.orgresearchgate.net The key difference lies in the method of preparing the α-amino ketone intermediate, often starting from the reduction of isonitroso ketones. drugfuture.com This provided an alternative and important route to dihydropyrazines, which could then be dehydrogenated to form the aromatic pyrazine ring. drugfuture.com

These foundational syntheses unlocked the chemistry of the pyrazine ring, paving the way for the preparation and investigation of a vast array of derivatives, including this compound, and establishing their importance in the broader field of organic chemistry.

Overview of Research Trajectories for Pyrazine-2-carbaldehyde

Established Synthetic Routes to this compound and its Precursors

The traditional synthesis of this compound relies on well-established organic reactions, including the construction of the pyrazine ring followed by the introduction or modification of functional groups to yield the desired aldehyde.

Condensation Reactions for Pyrazine Ring Formation

The formation of the pyrazine ring is a foundational step in the synthesis of many pyrazine derivatives. A common and effective method involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. unimas.my This approach allows for the creation of substituted pyrazines which can then be converted to this compound. For instance, the reaction of a 1,2-dicarbonyl compound with 1,2-diaminoethane yields a dihydropyrazine, which is subsequently oxidized to the aromatic pyrazine ring using oxidizing agents like copper (II) oxide or manganese oxide. unimas.my

Several variations of this condensation method have been developed to improve yields and accommodate different starting materials. unimas.my The choice of reactants and conditions can influence the final substitution pattern on the pyrazine ring.

| Method | Reactants | Conditions | Yield |

| Classical Method | 1,2-Dicarbonyl, 1,2-diaminoethane | Cu(II) oxide or MnO₂ oxidation | Moderate to High |

| Jones Method | α-Amino acid amides, 1,2-dicarbonyl compounds | Methanol, NaOH | High |

| Begland Method | Diiminosuccinonitrile, diaminomaleonitrile | Strong acid catalyst | Variable |

| Keir Method | 1,2-Dicarbonyl, ethyl-2-amidino-2-amino acetate | Acidic conditions | Moderate |

Another strategy for forming the pyrazine ring is the self-condensation of two molecules of an α-aminocarbonyl compound to produce a 3,6-dihydropyrazine, which is then oxidized to the corresponding pyrazine. unimas.my

Functional Group Interconversions Leading to the Aldehyde Moiety

Once the pyrazine ring is in place, the aldehyde group can be introduced through the interconversion of other functional groups. A primary method is the oxidation of 2-methylpyrazine. This reaction requires careful control of conditions to prevent over-oxidation to the carboxylic acid.

Another key functional group interconversion is the reduction of a nitrile group. Nitrile intermediates provide a versatile pathway to aldehydes via partial reduction.

The oxidation of a primary alcohol, such as pyrazin-2-ylmethanol, is another effective route. Mild oxidizing agents like Dess-Martin periodinane in dichloromethane are used to achieve this transformation, which can produce the aldehyde in good yield. For example, the oxidation of pyrazin-2-ylmethanol has been reported to yield this compound.

Derivatization from Pyrazine-2-carboxylic Acid or Esters

Pyrazine-2-carboxylic acid and its esters are common precursors for the synthesis of this compound. The direct reduction of the carboxylic acid is challenging, so it is often converted to a more reactive derivative first.

One approach involves the formation of a mixed anhydride from pyrazine-2-carboxylic acid using ethyl chloroformate and triethylamine, followed by reduction with sodium borohydride to yield the aldehyde.

Alternatively, pyrazine-2-carboxylic acid can be esterified, and the resulting ester is then selectively reduced to the aldehyde. A widely used reagent for this purpose is Diisobutylaluminium hydride (DIBAL-H), which allows for the controlled reduction of the ester at low temperatures, preventing further reduction to the alcohol. For instance, pyrazine-2-carboxylic acid esters can be effectively reduced to this compound using DIBAL-H.

Novel Synthetic Strategies and Process Optimization

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for the synthesis of pyrazine derivatives, including electrochemical and microwave-assisted techniques.

Electrochemical Synthesis Approaches for Cyanated Heterocycles

Electrochemical methods offer a green alternative to traditional chemical synthesis by minimizing the use of hazardous reagents. An electrochemically mediated cyanation/annulation process has been developed for the synthesis of cyanated heterocycles. researchgate.netnih.gov This method utilizes in-situ generation of cyanide ions from ammonium thiocyanate (NH4SCN) and involves a multi-step oxidative construction of the final product. researchgate.netnih.gov The process is carried out in an undivided electrochemical cell under constant current conditions. researchgate.netnih.gov

The success of this electrochemical synthesis lies in the combination of two anodic processes: the oxidation of the thiocyanate anion to a cyanide anion and the oxidation of C-N bonds to C=N bonds during the formation of the heterocycle. researchgate.netnih.gov While this method has been demonstrated for the synthesis of various cyanated nitrogen-containing heterocycles, its direct application to produce a precursor for this compound, such as pyrazine-2-carbonitrile, is a promising area for further research. researchgate.netnih.govresearchgate.net

Microwave-Accelerated Syntheses

Microwave-assisted organic synthesis has gained significant attention for its ability to dramatically reduce reaction times, increase yields, and improve reaction efficiency. acs.org This technique has been successfully applied to the synthesis of various heterocyclic compounds.

For example, a highly efficient microwave-assisted method has been developed for the synthesis of 2-arylimidazo[1,2-a]pyridine-3-carbaldehydes using a Vilsmeier-Haack reagent in the presence of PEG-400 as a green reaction medium. tandfonline.com The reaction proceeds under microwave irradiation at 400 watts and 90°C, offering advantages such as mild reaction conditions, high yields, and short reaction times. tandfonline.com

Green Chemistry Principles in this compound Synthesis

The synthesis of pyrazine derivatives, including this compound, is increasingly guided by the principles of green chemistry, which prioritize cost-effectiveness, environmental safety, and process efficiency. researchgate.net Researchers are developing methods that utilize environmentally benign solvents, reduce hazardous by-products, and employ catalytic systems over stoichiometric reagents. rsc.orgunimas.my

One significant advancement is the use of biocatalysis. For instance, a greener and more efficient method for producing pyrazinamide derivatives involves the amidation of pyrazine esters catalyzed by Lipozyme® TL IM, an immobilized lipase from Thermomyces lanuginosus. rsc.org This biocatalytic approach operates at a mild temperature of 45°C in a greener solvent, tert-amyl alcohol, achieving high yields in a short time. rsc.org This method avoids the use of hazardous reagents like thionyl chloride and toxic solvents such as DMF, which are common in traditional amide bond formation. rsc.org

The following table summarizes the results of the biocatalytic synthesis of various pyrazinamide derivatives from methyl-pyrazine-2-carboxylate.

| Amine Substrate | Reaction Time | Yield (%) |

| Benzylamine | 20 min | 91.6% |

| Morpholine | 20 min | 85.2% |

| Piperidine | 20 min | 88.5% |

| Data sourced from research on greener synthesis of pyrazinamide derivatives. rsc.org |

Another green approach involves the development of one-pot synthesis methods. A simple, cost-effective, and environmentally friendly one-pot method has been reported for preparing pyrazine derivatives from 1,2-diketo compounds and 1,2-diamines using a catalytic amount of potassium tert-butoxide (t-BuOK) at room temperature. researchgate.net This method is notable for its operational simplicity and for proceeding without the need for harsh conditions or toxic catalysts. researchgate.net

Additionally, the hydrolysis of pyrazine esters, a key step in the synthesis of related compounds like 5-chloropyrazine-2-carboxylic acid, has been made greener. jocpr.com An efficient procedure uses lithium hydroxide in water, completely avoiding organic solvents during the reaction and separation, resulting in a high yield of the product through simple operations. jocpr.com This contrasts with methods that may inadvertently produce by-products like 5-hydroxypyrazine-2-carboxylic acid when using other bases such as sodium hydroxide. jocpr.com

Stereoselective and Regioselective Synthesis of this compound Derivatives

The synthesis of complex, functionalized this compound derivatives often requires precise control over the arrangement of atoms, demanding stereoselective and regioselective strategies.

Regioselective Synthesis focuses on controlling the position of functional groups on the heterocyclic scaffold. The reactivity of versatile building blocks like diaminomaleonitrile (DAMN) can be guided to produce specific isomers. nih.gov For example, the reaction of DAMN-based benzylidene imines with aromatic aldehydes can lead to either imidazole or pyrazine derivatives. nih.gov Computational studies have shown that the presence of a 2-hydroxyaryl group on the imine regioselectively directs the reaction toward the formation of imidazole derivatives, preventing the typical pathway to 1,2-dihydropyrazines. nih.gov This control is driven by the substituent's ability to promote an intramolecular proton transfer, which alters the reaction pathway. nih.gov

A highly efficient, regioselective double dehydrative cyclization has been developed to construct complex polyheterocyclic systems containing a pyrazine ring. rsc.org In this method, the Sc(OTf)₃-catalyzed reaction of 2-aminobenzamide with an N-substituted pyrrole-2-carboxaldehyde results in the formation of a tetracyclic skeleton. rsc.org This atom-economical process sequentially constructs both a quinazolinone and a pyrazine ring through the formation of three C–N bonds, with water as the only byproduct. rsc.org The reaction conditions were optimized, with scandium triflate providing superior yields compared to other metal triflates or acids like PTSA. rsc.org

Stereoselective Synthesis aims to control the three-dimensional arrangement of atoms, which is crucial for creating chiral molecules. The synthesis of enantiopure pyrazine derivatives has been achieved through various advanced methods. For instance, optically active (R)- and (S)-3-substituted pyrazinoindolones have been synthesized via an intramolecular Mitsunobu cyclization. mdpi.com This demonstrates a method for controlling the stereochemistry at a specific carbon center within a complex pyrazine-containing structure. mdpi.com

Another powerful strategy for stereocontrol is the use of chiral catalysts. A notable example is the palladium-catalyzed N-alkylation of indoles with vinyl aziridines, which provides access to N-alkylated pyrazinoindoles in excellent yields and high enantiomeric excesses. mdpi.com This method employs a chiral ligand in conjunction with the palladium catalyst to ensure the reaction proceeds in a highly regioselective and enantioselective manner. mdpi.com

The table below highlights key findings in the stereoselective synthesis of pyrazine derivatives.

| Reaction Type | Catalyst/Reagent | Key Feature | Stereochemical Outcome |

| Intramolecular Cyclization | DEAD, PPh₃ (Mitsunobu) | Synthesis of 3-substituted pyrazinoindolones | Access to both (R)- and (S)-enantiopures. mdpi.com |

| N-Alkylation | Pd₂(dba)₃⋅CHCl₃, Chiral Ligand | Reaction of indoles with vinyl aziridines | Excellent yields and high enantiomeric excesses. mdpi.com |

| Intramolecular Cyclization | Cs₂CO₃ | Metal-free synthesis of N-substituted-3-methyl derivatives | Access to specific derivatives without a metal catalyst. mdpi.com |

Carbonyl Reactivity of this compound

The aldehyde functional group is the primary site for a variety of chemical transformations, including nucleophilic additions, condensations, and redox reactions.

Nucleophilic Addition Reactions

The carbonyl carbon of this compound is susceptible to attack by nucleophiles. The electron-withdrawing pyrazine ring enhances the partial positive charge on the carbonyl carbon, making it more electrophilic. Nucleophilic addition reactions with reagents like organometallics (e.g., Grignard reagents, organolithium compounds) or hydrides lead to the formation of corresponding secondary alcohols. evitachem.com For instance, the reduction of this compound with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) yields pyrazin-2-ylmethanol.

The reaction with hydrazine has been shown to proceed through stable hemiaminal intermediates, which can be isolated and characterized. This highlights the reactivity of the aldehyde group and its ability to form key intermediates in the synthesis of more complex heterocyclic structures.

Condensation Reactions, including Schiff Base Formation

This compound readily undergoes condensation reactions with primary amines and other nucleophiles to form a variety of derivatives. evitachem.comevitachem.com A significant class of these reactions is the formation of Schiff bases (imines) through reaction with primary amines. evitachem.com These reactions are fundamental in the synthesis of various biologically active compounds and ligands for metal complexes. nih.govjetir.orgijcrt.org

For example, the condensation of this compound with 2-aminopyrazine in ethanol results in the formation of the Schiff base 2-(pyridine-2′-carboxaldehydimino) pyrazine. jetir.orgijcrt.org Similarly, reaction with pyrazine-2-carbohydrazide can yield more complex Schiff base ligands. nih.gov These Schiff bases are valuable in coordination chemistry, forming stable complexes with various metal ions. nih.govjetir.orgijcrt.org

The general mechanism for Schiff base formation involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the imine.

Oxidation and Reduction Pathways

The aldehyde group of this compound can be both oxidized and reduced to afford other important pyrazine derivatives.

Oxidation: Oxidation of this compound yields pyrazine-2-carboxylic acid. This transformation can be achieved using various oxidizing agents. For example, the use of a vanadium-based catalyst system in the presence of hydrogen peroxide and air has been shown to facilitate this oxidation. researchgate.netrsc.orgscispace.com

Reduction: Reduction of the aldehyde group leads to the formation of pyrazin-2-ylmethanol. A common and effective reagent for this reduction is lithium aluminum hydride (LiAlH4) in an appropriate solvent like tetrahydrofuran (THF).

Pyrazine Ring Reactivity and Substitution Patterns

The pyrazine ring is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution

The pyrazine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two nitrogen atoms. stackexchange.comechemi.comthieme-connect.de Direct electrophilic attack on the pyrazine ring, such as nitration or halogenation, is often difficult and requires harsh conditions or the presence of activating groups on the ring. thieme-connect.de Protonation of the nitrogen atoms in acidic media further deactivates the ring. thieme-connect.de

However, in fused ring systems like imidazo[1,2-a]pyrazine, electrophilic substitution can occur on the more electron-rich five-membered ring. stackexchange.comechemi.com The regioselectivity of such reactions is governed by the stability of the resulting intermediates. stackexchange.comechemi.com

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNA_r), particularly when a good leaving group is present on the ring. um.edu.mywikipedia.org Halopyrazines, for instance, are more reactive towards nucleophilic displacement than their corresponding pyridine analogues. thieme-connect.de

The reaction typically proceeds via a two-step addition-elimination mechanism, involving a Meisenheimer-like intermediate. However, recent studies suggest that some SNA_r reactions on pyrazine and other heterocycles may proceed through a concerted mechanism. nih.gov The presence of electron-withdrawing groups on the ring can further facilitate nucleophilic attack. um.edu.my

An interesting phenomenon observed in some pyrazine systems is tele-substitution, where the nucleophile attacks a position distant from the leaving group. acs.org

Reaction Mechanisms of Key Transformations

Computational Studies on Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the complex reaction mechanisms of this compound. A notable example is the study of bis-azomethine formation from the reaction of this compound with hydrazine. nih.govresearchgate.net Theoretical investigations have explored two primary reaction sequences: an addition-dehydration-addition-dehydration (ADAD) pathway and an addition-addition-dehydration-dehydration (AADD) pathway. nih.govresearchgate.net

Computational studies on related pyrazine derivatives provide further mechanistic insights. For instance, DFT calculations on 3-(trifluoromethyl)this compound show that the electron-withdrawing trifluoromethyl group enhances the electrophilicity of the aldehyde carbon. This leads to a calculated 15–20% decrease in electron density at the aldehyde carbon compared to non-fluorinated analogues, which aligns with experimental observations of accelerated nucleophilic additions. Computational models also provide geometric parameters, suggesting a C-N bond length of 1.34 Å in the pyrazine ring and a C=O bond length of 1.21 Å for the aldehyde group.

Interactive Data Table: Calculated Energetics and Geometric Parameters

Click to view data

| Parameter | Compound/Reaction | Value | Method | Source |

| Overall Reaction Energy | Pyrazinyl bis-azomethine formation | ~ -70 kJ/mol | DFT | researchgate.net |

| Activation Barrier | Water-assisted hydrazine addition | > 60 kJ/mol | DFT | researchgate.net |

| C-N Bond Length | This compound (ring) | 1.34 Å | Computational Model | |

| C=O Bond Length | This compound (aldehyde) | 1.21 Å | Computational Model |

Kinetic Studies of this compound Reactions

Kinetic investigations provide experimental validation for the mechanisms suggested by computational studies. The reaction between this compound and hydrazine has been monitored using ¹H NMR spectroscopy to establish kinetic profiles. researchgate.netresearchgate.net These studies were conducted in deuterated tetrahydrofuran (THF-d8) at 273 K, with a 2:1 molar ratio of the aldehyde to hydrazine. researchgate.netresearchgate.net

The results demonstrate that this compound reacts faster than its analogue, pyridine-2-carbaldehyde, under identical conditions. This increased reactivity is attributed to the greater electron deficiency of the pyrazine ring compared to the pyridine ring. While pyridine-2-carbaldehyde forms a stable hemiaminal that can be detected at 273 K, this compound proceeds more rapidly toward the final bis-azomethine product. The rate-determining step in such reactions is often the dehydration of the hemiaminal intermediate, which has an estimated activation energy of around 70 kJ/mol.

Interactive Data Table: Comparative Reaction Kinetics

Click to view data

| Compound | Reactant | Conditions | Kinetic Observation | Source |

| This compound | Hydrazine | THF-d8, 273 K, 2:1 molar ratio | Proceeds faster to bis-azomethine | researchgate.net |

| Pyridine-2-carbaldehyde | Hydrazine | THF-d8, 273 K, 2:1 molar ratio | Forms a stable hemiaminal intermediate; slower reaction kinetics | researchgate.net |

Stability and Degradation Pathways

This compound is a stable compound under normal handling and storage conditions. synquestlabs.comfishersci.com For optimal preservation, it is recommended to store it under an inert gas like nitrogen or argon at temperatures between 2-8°C, with the container kept tightly closed. lookchem.comchemscene.com The compound is incompatible with strong oxidizing agents. synquestlabs.comfishersci.com

Several degradation pathways are known:

Thermal Decomposition : When heated, this compound can decompose, releasing hazardous gases and vapors, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx). synquestlabs.comfishersci.com

Oxidation : The aldehyde group is susceptible to oxidation, leading to the formation of pyrazine-2-carboxylic acid. This transformation can be achieved using various oxidizing agents.

Biodegradation : Studies on microorganisms have shed light on potential biodegradation routes. For example, the bacterium Pseudomonas fluorescens can convert pyrazine-2-carboxamide into pyrazine-2-carboxylic acid and subsequently into pyrazine. oup.com While the complete degradation pathway of the pyrazine ring is not fully elucidated, it is known that pyrazines can undergo oxidative degradation involving hydroxylation and ring cleavage, often facilitated by reactive oxygen species. researchgate.net In animal metabolism, the pyrazine ring is typically hydroxylated and excreted without being cleaved. researchgate.net

Medicinal Chemistry and Pharmacological Applications

Structure-Activity Relationship (SAR) Studies for Pyrazine-2-carbaldehyde Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the therapeutic potential of this compound derivatives. These studies elucidate how changes in the molecule's structure, such as the addition or modification of substituent groups on the pyrazine ring, impact its biological activity. For instance, comprehensive SAR studies on pyrazine derivatives designed as stabilizers for the p53-Y220C cancer mutant have been performed to achieve a more balanced reactivity profile and diverse binding modes. nih.gov Research into 6-Chlorothis compound derivatives has shown that increased lipophilicity often correlates with enhanced antimicrobial activity. Furthermore, the type and position of substituents on the pyrazine ring significantly affect both the potency and selectivity of these compounds against various pathogens.

The design and modification of ligands based on the this compound scaffold are central to enhancing their biological effects. The aldehyde group provides a reactive handle for synthesizing a wide array of derivatives, such as Schiff bases, hydrazones, and carboxamides. jyoungpharm.orgijbpas.com

Strategic modifications are employed to improve efficacy. For example, the addition of a trifluoromethyl group can enhance a compound's lipophilicity, which may improve its pharmacokinetic properties. In the development of novel inhibitors for the EML4-ALK fusion protein implicated in non-small cell lung cancer, structural optimization of pyrazine-2-carboxamide derivatives led to the discovery of potent drug candidates. nih.gov Another approach involves the synthesis of pyrazine carboxamides through methods like the Suzuki reaction to create compounds targeting extensively drug-resistant (XDR) bacteria, such as Salmonella Typhi. mdpi.com Similarly, reacting pyrazine-2-carboxylic acid with various piperazines has been used to create novel derivatives with significant antimicrobial properties. rjpbcs.com These tailored modifications are crucial for improving target affinity, enhancing stability, and overcoming drug resistance mechanisms. researchgate.net

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Identifying these pharmacophores is key to designing new drugs. For pyrazine-based compounds, pharmacophore models have been developed to understand the requirements for various biological activities.

For instance, a validated pharmacophore model for non-nucleosidase reverse transcriptase inhibitors (NNRTIs) identified key features including three hydrophobic groups, one aromatic ring, and a hydrogen-bond acceptor. mdpi.comgrafiati.com This model helps explain the interactions between the inhibitors and the enzyme's active site. mdpi.com In another study focused on antitubercular agents, pharmacophore modeling suggested that the presence of an aromatic moiety, a thiazolidin-4-one ring, and a nitro group were significant for inhibiting the M. tuberculosis DprE1 enzyme. grafiati.com These models serve as powerful tools for the virtual screening of compound libraries and the rational design of new, more potent derivatives. mdpi.com

Ligand Design and Modification for Enhanced Biological Activity

Antimicrobial Activities

Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activities, positioning them as promising candidates for the development of new anti-infective agents.

Pyrazine derivatives have shown significant efficacy against a range of both Gram-positive and Gram-negative bacteria. jyoungpharm.org Studies have documented activity against clinically relevant pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and drug-resistant strains of Salmonella Typhi. mdpi.comrjpbcs.com

The mechanism of action for their antibacterial effects can involve the inhibition of essential cellular processes. Molecular docking studies on certain pyrazine-2-carboxylic acid derivatives suggest that their antibacterial activity may stem from the inhibition of GlcN-6-P synthase, a key enzyme in bacterial cell wall synthesis. rjpbcs.com Other mechanisms include penetrating the bacterial cell wall to increase intracellular concentration, which helps in overcoming resistance. The introduction of metal ions into Schiff bases derived from pyrazine compounds can also enhance their antibacterial properties by improving stability and lipophilicity. mdpi.com

Table 1: Antibacterial Activity of Selected Pyrazine Derivatives

| Compound/Derivative | Bacterial Strain | Activity/Measurement | Reference |

|---|---|---|---|

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d) | XDR S. Typhi | MIC: 6.25 mg/mL; Inhibition Zone: 17 mm | mdpi.com |

| (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4) | P. aeruginosa | MIC: 25 µg/mL | rjpbcs.com |

| (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4) | E. coli | MIC: 50 µg/mL | rjpbcs.com |

| Pyrazine-2-carbohydrazide derivatives (PH01, PH02, etc.) | S. aureus, B. subtilis | Active | jyoungpharm.org |

| N,N'-bis[3-chloro-2-oxo-4-(substituted pyridine-2-yl)-azetidin-1-yl] pyrazine-2,3-dicarboxamide | Staphylococcus Sciuri | Excellent Activity | medipol.edu.tr |

In addition to antibacterial effects, pyrazine derivatives have been investigated for their antifungal properties. Several studies have confirmed the activity of these compounds against various fungal pathogens. Research has affirmed the antifungal potential of N'-Phenylamidrazones and other derivatives, with minimal inhibitory concentrations (MIC) recorded in the range of 16–128 µg/mL. researchgate.net

Newly synthesized 2-azetidinones derived from pyrazine-2,3-dicarboxylic acid have demonstrated excellent activity against fungal strains like Candida albicans and Aspergillus flavus. medipol.edu.tr Similarly, pyrazine-2-carboxylic acid derivatives of piperazines have shown potent activity against C. albicans, with some compounds exhibiting a MIC value as low as 3.125 µg/mL. rjpbcs.com

Table 2: Antifungal Activity of Selected Pyrazine Derivatives

| Compound/Derivative | Fungal Strain | MIC | Reference |

|---|---|---|---|

| Pyrazinamidrazone derivatives (1, 3, 4, 5, 8, 37, 39, 40) | Various Fungi | 16–128 µg/mL | researchgate.net |

| (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10) | C. albicans | 3.125 µg/mL | rjpbcs.com |

| (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4) | C. albicans | 3.125 µg/mL | rjpbcs.com |

| N,N'-bis[3-chloro-2-oxo-4-(substituted pyridine-2-yl)-azetidin-1-yl] pyrazine-2,3-dicarboxamide | C. albicans, A. flavus | Excellent Activity | medipol.edu.tr |

The fight against tuberculosis, caused by Mycobacterium tuberculosis, has been a significant area of research for pyrazine compounds, largely inspired by the frontline anti-TB drug, pyrazinamide. A series of pyrazine-2-carboxylic acid hydrazide derivatives have been synthesized and evaluated for their antimycobacterial activity. nih.govminia.edu.egresearchgate.net

While many hydrazone derivatives showed less activity than pyrazinamide, one compound, N(4)-ethyl-N(1)-pyrazinoyl-thiosemicarbazide, demonstrated significant activity against M. tuberculosis H37Rv. minia.edu.egresearchgate.net This highlights the critical role of specific structural modifications in achieving potent antimycobacterial effects. nih.govminia.edu.eg Molecular docking studies have also been used to explore the interactions between pyrazine derivatives and key mycobacterial enzymes, such as the InhA protein, to guide the synthesis of more effective agents. researchgate.net

Table 3: Antimycobacterial Activity of Selected Pyrazine Derivatives

| Compound/Derivative | Strain | Activity/Measurement | Reference |

|---|---|---|---|

| N(4)-ethyl-N(1)-pyrazinoyl-thiosemicarbazide (4) | M. tuberculosis H37Rv | IC90: 16.87 µg/mL; IC50: 11.37 µg/mL | minia.edu.egresearchgate.net |

| Pyrazine-2-carboxylic acid hydrazide-hydrazone derivatives (3a-l) | M. tuberculosis | Less active than pyrazinamide | nih.govresearchgate.net |

| Pyrazine-2-carboxylic acid derivative (1c) | M. tuberculosis InhA protein | Lowest rerank score (-86.4047 kcal/mol) in docking study | researchgate.net |

Antifungal Properties and Associated Research

Antiviral Applications, including Flavivirus NS2B-NS3 Protease Inhibition

The NS2B-NS3 protease of the Flavivirus genus, which includes significant human pathogens like Dengue virus (DENV), Zika virus (ZIKV), and West Nile virus (WNV), is essential for viral replication and is a primary target for the development of novel antiviral drugs. nih.govnih.govsemanticscholar.org The protease, a trypsin-like serine protease, processes the viral polyprotein, a critical step in the viral life cycle. nih.govwho.int

Derivatives of pyrazine have emerged as potent inhibitors of this viral enzyme. Research has led to the discovery of a series of 2,5,6-trisubstituted pyrazine compounds that act as allosteric inhibitors of the ZIKV NS2B-NS3 protease (ZVpro), with some compounds demonstrating IC₅₀ values as low as 130 nM. nih.gov These inhibitors bind to a pocket away from the active site, inducing a conformational change that inactivates the enzyme. nih.gov Notably, these pyrazine-based inhibitors have shown broad-spectrum activity, effectively inhibiting the proteases of DENV and WNV as well, making them promising candidates for a pan-flavivirus therapy. nih.gov

Another study highlighted a potent broad-spectrum flavivirus NS2B/NS3 protease inhibitor (compound 23) featuring a pyrazine ring connected to a piperidine nucleus. nih.gov This compound demonstrated significant inhibitory activity against the proteases of ZIKV, DENV-2, and DENV-3. nih.gov

| Compound Type | Target Virus/Protease | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 2,5,6-Trisubstituted Pyrazine (Compound 47) | Zika Virus Protease (ZVpro) | 130 nM (0.13 µM) | nih.gov |

| Pyrazine-Piperidine Derivative (Compound 23) | Zika Virus (ZIKV) Protease | 0.20 µM | nih.gov |

| Dengue Virus Serotype 2 (DENV-2) Protease | 0.59 µM | nih.gov | |

| Dengue Virus Serotype 3 (DENV-3) Protease | 0.52 µM | nih.gov |

Anticancer and Antitumor Research

The pyrazine ring is a constituent of various compounds investigated for their anticancer and antitumor properties. scispace.comontosight.airesearchgate.net Modifications of the pyrazine scaffold have yielded derivatives with significant cytotoxic activity against several cancer cell lines.

One area of research involves the synthesis of hybrid molecules. A novel series of quinoline-pyrazine carboxamide derivatives was developed and screened for anticancer activity. bohrium.com Within this series, two compounds, 5c and 5d, demonstrated notable selective activity against leukemia cell lines. bohrium.com In silico molecular docking studies suggested that these compounds may exert their effect by targeting FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase often implicated in leukemia. bohrium.com

In another study, derivatives of pyrazinoic acid (pyrazine-2-carboxylic acid) were synthesized and evaluated for their cytotoxic effects. scispace.com The most potent compound, designated P16, exhibited moderate cytotoxicity against lung (A549), breast (MCF-7), and colon (HT-29) cancer cell lines. scispace.com Further investigation revealed that P16 could induce apoptosis in the A549 lung cancer cell line and promote DNA cleavage in the presence of reactive oxygen species (ROS). scispace.com The proposed mechanisms of action for this class of compounds include the targeting of the Bcl-2 apoptosis regulator and DNA. scispace.com

| Compound/Derivative Series | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Quinoline-Pyrazine Carboxamides (5c & 5d) | Leukemia | Excellent selective activity | bohrium.com |

| Breast & Melanoma | Medium efficacy | bohrium.com | |

| Pyrazinoic Acid Derivative (P16) | Lung (A549) | 6.11 µM | scispace.com |

| Breast (MCF-7) | 10.64 µM | scispace.com | |

| Colon (HT-29) | 14.92 µM | scispace.com | |

| Pyrazine-based Resveratrol Derivative | Breast (MCF-7) | 70.9 µM | mdpi.com |

Anti-inflammatory and Analgesic Properties

Derivatives based on the pyrazine structure have been explored for their potential to treat pain and inflammation. researchgate.netmdpi.com The N-acylhydrazone (NAH) moiety is a functional group known to be present in compounds with a wide range of biological activities. researchgate.net

Researchers have designed and synthesized a series of pyrazine N-acylhydrazone derivatives as novel candidates for analgesic and anti-inflammatory drugs. researchgate.netnih.gov In preclinical animal models of pain and inflammation, these compounds showed promising results. researchgate.netnih.gov One particular derivative, 2-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-2-pyrazinecarbohydrazide (LASSBio-1181), was identified as a standout lead compound. researchgate.net It demonstrated significant activity in a murine model of chronic inflammation, suggesting its potential for further development as a new anti-inflammatory and analgesic agent. researchgate.net The development of such compounds is often aimed at finding alternatives to existing non-steroidal anti-inflammatory drugs (NSAIDs), which can have side effects. sarpublication.com

Other Therapeutic Potentials (e.g., Antidiabetic, Antioxidant)

Beyond the applications in infectious diseases, cancer, and inflammation, the pyrazine scaffold has been investigated for other therapeutic benefits, including antidiabetic and antioxidant effects. researchgate.netmdpi.comrjpbcs.com

Prodrug Strategies and Drug Delivery Systems

The development of effective therapeutics is not solely about discovering a potent active molecule; it also involves ensuring the molecule can reach its target site in the body in sufficient concentration. Prodrug strategies and advanced drug delivery systems are key to overcoming pharmacokinetic challenges. nih.govrsc.org A prodrug is an inactive or less active form of a drug that is metabolically converted to the active form within the body. rsc.org

This compound is a valuable starting point for such strategies. Its aldehyde group is a reactive site that allows for the formation of linkages like imines (Schiff bases) or hydrazones. These chemical bonds can be designed to be stable in the gastrointestinal tract but cleavable by enzymes or specific pH conditions at the target site, releasing the active drug. This approach can improve properties like solubility, stability, and membrane permeability, ultimately enhancing drug delivery. nih.govrsc.org The combination of prodrugs with nanoparticle-based delivery systems represents an advanced strategy to further improve the therapeutic efficacy of drugs, including those derived from pyrazine scaffolds. nih.gov

Coordination Chemistry and Metal Complexation

Design and Synthesis of Pyrazine-2-carbaldehyde-derived Ligands

The reactivity of the aldehyde group in this compound allows for its condensation with various primary amines to form Schiff bases and with thiosemicarbazide and its derivatives to yield thiosemicarbazones. These reactions are fundamental to creating multidentate ligands with diverse coordination capabilities.

Thiosemicarbazone Ligands and their Derivatives

The synthesis of thiosemicarbazone ligands derived from this compound typically involves the condensation reaction between this compound and a substituted or unsubstituted thiosemicarbazide. ijirt.orgmdpi.com For instance, pyrazine-2-carbaldehydethiosemicarbazone (HPCTSCZ) is synthesized by reacting this compound with thiosemicarbazide in a hot ethanolic solution. ijirt.org The reaction is often catalyzed by the addition of a small amount of glacial acetic acid and refluxing the mixture. ijirt.org

Derivatives can be created by using N4-substituted thiosemicarbazides. For example, 2-acetylpyrazine N4-methylthiosemicarbazone (HL1) and 2-acetylpyrazine N4-dimethylthiosemicarbazone (HL2) are synthesized from the corresponding N4-substituted thiosemicarbazides and 2-acetylpyrazine. bohrium.com The synthesis of 1,4-pyrazine-bridged bis(thiosemicarbazones) has also been reported, starting from the corresponding pyrazine-2,5-dicarbaldehydes which are then reacted with thiosemicarbazide. mdpi.com

These ligands are of significant interest due to their potential to act as chelating agents, often coordinating to metal ions through the sulfur atom and the azomethine nitrogen atom. bohrium.comscilit.com

Schiff Base Ligands

Schiff base ligands are readily prepared through the condensation of this compound with a primary amine. This reaction creates an azomethine or imine group (-C=N-), which is crucial for coordination. ijirt.orgresearchgate.net For example, a Schiff base can be formed from pyrazine-2-carboxamide and 2-hydroxybenzaldehyde, resulting in a ligand that can coordinate to metal ions. researchgate.net Similarly, the reaction of pyrazine-2-carboxamide with thiophene-2-carbaldehyde yields a bidentate Schiff base ligand. jocpr.com

The synthesis is typically carried out in an alcoholic medium, sometimes with the addition of an acid catalyst, and often requires refluxing for several hours. jocpr.comrsisinternational.org The resulting Schiff base ligands can act as bidentate, tridentate, or even tetradentate ligands depending on the nature of the amine used in the synthesis. eurjchem.commdpi.com

Metal Complex Formation and Characterization

Ligands derived from this compound form stable complexes with a variety of transition metals. The characterization of these complexes reveals diverse coordination modes and geometries.

Transition Metal Complexes

A wide range of transition metal complexes have been synthesized using this compound-derived ligands. These include complexes of Co(II), Ni(II), Cu(II), Fe(III), Mn(II), Mo(VI), W(VI), U(VI), and Sn(IV). ijirt.orgbohrium.comresearchgate.neteurjchem.combendola.comchemistryjournal.netresearchgate.net

For instance, Co(II) and Ni(II) complexes of pyrazine-2-carbaldehydesemicarbazone (HPCSCZ) and pyrazine-2-carbaldehydethiosemicarbazone (HPCTSCZ) have been synthesized in acidic, neutral, and alkaline media. ijirt.org The reaction of a hydrazone Schiff base ligand, N′-(1-(2-hydroxyphenyl)ethylidene)pyrazine-2-carbohydrazide (H2L), with various metal salts yields complexes of Ti(III), Cr(III), Fe(III), WO2(VI), Th(IV), and UO2(VI). bendola.com Similarly, Schiff bases derived from pyrazine-2-carboxamide and 2-hydroxybenzaldehyde have been used to synthesize complexes of Fe(III), Ru(III), Co(II), Ni(II), Cu(II), Pd(II), Zn(II), Cd(II), and Hg(II). researchgate.net

The synthesis of these complexes generally involves reacting the ligand with a corresponding metal salt in a suitable solvent, often with heating under reflux. jocpr.comrsisinternational.org The stoichiometry of the resulting complexes can vary, with common metal-to-ligand ratios being 1:1 and 1:2. researchgate.neteurjchem.com

| Ligand | Metal Ion(s) | Resulting Complex Stoichiometry (Metal:Ligand) |

|---|---|---|

| Pyrazine-2-carbaldehydethiosemicarbazone (HPCTSCZ) | Co(II), Ni(II) | Not specified |

| N′-(1-(2-hydroxyphenyl)ethylidene)pyrazine-2-carbohydrazide (H2L) | Ti(III), Cr(III), Fe(III), WO₂(VI), Th(IV), UO₂(VI) | 1:1 |

| Schiff base from pyrazine-2-carboxamide and 2-hydroxybenzaldehyde | Fe(III), Ru(III), Co(II), Ni(II), Cu(II), Pd(II), Zn(II), Cd(II), Hg(II) | 1:2 for some |

| Schiff base from pyrazine-2-carboxamide and thiophene-2-carbaldehyde | Co(II), Ni(II), Cu(II) | 1:2 |

Coordination Modes and Geometries

The ligands derived from this compound exhibit versatile coordination behavior, acting as monodentate, bidentate, or tridentate chelating agents. researchgate.neteurjchem.combendola.comresearchgate.net

Monodentate: In some cases, the ligand coordinates through a single donor atom. For example, in a diorganotin(IV) complex, the this compound 4-ethylthiosemicarbazone ligand acts as a monodentate donor through a ring nitrogen atom. researchgate.net

Bidentate: A common coordination mode is bidentate, where the ligand binds to the metal ion through two donor atoms. For Schiff base ligands, this often involves the azomethine nitrogen and a phenolic oxygen or another heteroatom from the aldehyde or amine precursor. researchgate.netjocpr.com Thiosemicarbazone ligands typically coordinate through the azomethine nitrogen and the thione sulfur atom. bohrium.com

Tridentate: Tridentate coordination involves three donor atoms from the ligand. For example, a hydrazone ligand derived from pyrazine-2-carbohydrazide and 1-(5-chloro-2-hydroxyphenyl)ethan-1-one behaves as a dibasic tridentate ligand, coordinating through the phenolate oxygen, azomethine nitrogen, and enolate oxygen atoms. eurjchem.com Similarly, N′-(1-(2-hydroxyphenyl)ethylidene)pyrazine-2-carbohydrazide coordinates in a dibasic tridentate manner through the phenolate oxygen, azomethine nitrogen, and enolate oxygen. bendola.com

The coordination of these ligands to metal centers results in various geometries for the complexes, including octahedral, square pyramidal, and square planar. bohrium.comresearchgate.neteurjchem.combendola.com For instance, complexes of Cr(III), Fe(III), MoO2(VI), WO2(VI), and UO2(VI) with a pyrazinecarbohydrazone ligand have been reported to possess octahedral geometry, while the corresponding VO(IV) complex is square pyramidal. eurjchem.com In another study, Fe(III) and Ru(III) complexes were found to be octahedral, Ni(II), Cu(II), and Pd(II) complexes were square planar, and Co(II), Zn(II), Cd(II), and Hg(II) complexes adopted a tetrahedral geometry. researchgate.net

| Metal Ion | Ligand | Coordination Geometry |

|---|---|---|

| Cr(III), Fe(III), MoO₂(VI), WO₂(VI), UO₂(VI) | Pyrazinecarbohydrazone | Octahedral |

| VO(IV) | Pyrazinecarbohydrazone | Square Pyramidal |

| Fe(III), Ru(III) | Schiff base from pyrazine-2-carboxamide and 2-hydroxybenzaldehyde | Octahedral |

| Ni(II), Cu(II), Pd(II) | Schiff base from pyrazine-2-carboxamide and 2-hydroxybenzaldehyde | Square Planar |

| Co(II), Zn(II), Cd(II), Hg(II) | Schiff base from pyrazine-2-carboxamide and 2-hydroxybenzaldehyde | Tetrahedral |

Spectroscopic and Analytical Characterization of Complexes

A combination of spectroscopic and analytical techniques is employed to characterize the metal complexes of this compound derivatives. These methods provide crucial information about the ligand coordination, complex stoichiometry, and geometry.

Elemental analysis (C, H, N) is used to determine the empirical formula of the complexes and to confirm the metal-to-ligand stoichiometry. eurjchem.combendola.com Molar conductivity measurements in solvents like DMF or DMSO help to determine the electrolytic or non-electrolytic nature of the complexes. ijirt.org

Infrared (IR) spectroscopy is a powerful tool for identifying the coordination sites of the ligand. The disappearance or shift of characteristic vibrational bands of the ligand upon complexation provides evidence of its coordination to the metal ion. For example, a shift in the ν(C=N) (azomethine) stretching frequency to lower wavenumbers indicates the coordination of the azomethine nitrogen. mdpi.combendola.com The disappearance of the ν(O-H) band of a phenolic group suggests deprotonation and coordination of the phenolic oxygen. eurjchem.com New bands appearing in the far-IR region can be assigned to ν(M-O) and ν(M-N) vibrations, further confirming coordination. mdpi.combendola.com

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is used to characterize the ligands and their diamagnetic metal complexes. The disappearance of the signal for a phenolic proton in the ¹H NMR spectrum of a complex confirms its deprotonation and coordination. mdpi.com Shifts in the signals of protons and carbons near the coordination sites also provide evidence of complex formation.

Electronic (UV-Vis) spectroscopy provides information about the electronic transitions within the complexes and helps in proposing their geometry. The appearance of d-d transition bands for transition metal complexes is indicative of a particular coordination environment. bendola.com For example, the electronic spectrum of a Ti(III) complex showing a broad band around 489–532 nm is consistent with an octahedral geometry. bendola.com

Magnetic susceptibility measurements are used to determine the magnetic moment of the complexes, which helps in deducing the geometry and the spin state of the metal ion. For instance, a magnetic moment of 5.91 B.M. for an Fe(III) complex suggests a high-spin octahedral configuration. bendola.com

Mass spectrometry is employed to determine the molecular weight of the ligands and complexes, which helps in confirming their proposed formulas. eurjchem.com

Infrared (IR) Spectroscopy

Infrared spectroscopy is a fundamental tool for confirming the coordination of ligands derived from this compound to a metal center. The formation of a Schiff base ligand, for instance, by reacting this compound or its derivatives with an amine, results in a characteristic azomethine (C=N) stretching vibration.

Upon complexation with a metal ion, a noticeable shift in the ν(C=N) band is observed. This band, typically found around 1602-1630 cm⁻¹ in the free ligand, often shifts to a lower frequency (by 15-60 cm⁻¹) in the metal complexes. jocpr.commdpi.com This shift indicates the coordination of the azomethine nitrogen to the metal ion. jocpr.com However, in some cases, a shift to a higher frequency has also been reported. mdpi.com Similarly, the ν(C=O) band of amide-containing ligands, seen around 1674 cm⁻¹, also shifts upon complexation, indicating coordination through the carbonyl oxygen. jocpr.com

The involvement of the pyrazine ring nitrogen in coordination can also be inferred from IR spectra. The pyrazine ring's C=N stretching vibration, observed around 1561 cm⁻¹ in the free ligand, typically shifts by more than 5 cm⁻¹ in the complexes, confirming its role as a coordination site. mdpi.com The presence of new bands in the far-IR region of the spectra, specifically in the 424–575 cm⁻¹ range, are assigned to ν(M-N) and ν(M-O) vibrations, respectively, providing direct evidence of the formation of metal-ligand bonds. mdpi.combendola.com Furthermore, the presence of coordinated water molecules in some complexes is identified by broad absorption bands in the 3315–3457 cm⁻¹ region. mdpi.com

Table 1: Key IR Spectral Bands (cm⁻¹) for this compound Derived Ligands and their Metal Complexes

| Vibrational Mode | Free Ligand (approx.) | Metal Complex (approx.) | Inference |

|---|---|---|---|

| ν(C=N) Azomethine | 1602 - 1630 | Shifted by 15-60 cm⁻¹ | Coordination of azomethine nitrogen. jocpr.commdpi.com |

| ν(C=O) Amide | ~1674 | Shifted | Coordination of carbonyl oxygen. jocpr.com |

| ν(C=N) Pyrazine Ring | ~1561 | Shifted by >5 cm⁻¹ | Coordination of pyrazine ring nitrogen. mdpi.com |

| ν(M-N) / ν(M-O) | - | 424 - 575 | Formation of metal-ligand bonds. mdpi.combendola.com |

| ν(OH) Water | - | 3315 - 3457 | Presence of coordinated water. mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of diamagnetic metal complexes in solution. In the ¹H NMR spectra of Schiff base ligands derived from this compound, the azomethine proton (-CH=N) gives a characteristic signal. For example, a signal at 9.52 ppm was ascribed to this proton. mdpi.com Upon coordination to a metal ion like Zn(II), this signal undergoes a downfield shift, for instance to 10.22 ppm, confirming the involvement of the azomethine nitrogen in complexation. mdpi.com

Similarly, if the Schiff base contains a phenolic -OH group, its proton signal, which might appear around 12.38 ppm in the free ligand, disappears in the spectrum of the metal complex, indicating deprotonation and coordination of the phenolic oxygen to the metal ion. mdpi.com In hydrazone derivatives, the NH proton signal, observed at around 11.43-11.60 ppm, also vanishes upon complexation, suggesting enolization and coordination. bendola.comeurjchem.com The coordination of the ligand is further supported by shifts in the signals of the pyrazine ring protons.

¹³C NMR spectroscopy provides complementary information. The resonance signals of the pyrazine ring carbons and the azomethine carbon are particularly informative, showing shifts upon complexation that corroborate the findings from ¹H NMR and IR spectroscopy. scialert.net

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and confirm the stoichiometry of the metal complexes. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly useful. For instance, the mass spectrum of a pyrazine-2-carbohydrazone ligand showed a molecular ion peak at m/z = 257, consistent with its calculated formula weight. bendola.com The mass spectra of the corresponding metal complexes help to confirm the metal-to-ligand ratio, which is often found to be 1:1 or 1:2. bendola.comresearchgate.net The fragmentation patterns observed in the mass spectra can also provide valuable structural information about the complexes. scialert.net

X-ray Crystallography and Structural Studies

In another study, a cobalt(II) complex with pyrazine-2,3-dicarboxylic acid was shown to have the central metal atom coordinated to a nitrogen atom and two oxygen atoms from the ligand, with three water molecules completing the coordination sphere. bohrium.com The pyrazine ring in these complexes is typically planar. nsf.govnih.gov The coordination can lead to the formation of polymeric structures, where the pyrazine-based ligand bridges multiple metal centers, creating chains or layers. nsf.govnih.gov For instance, in a lead(II) complex, pyrazine-2-carboxylate ligands bridge the metal ions to form a polymeric structure. nih.gov

Table 2: Selected Crystallographic Data for a Representative Pyrazine-2-carboxylate Complex

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | Pc |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Z | 4 |

Note: Specific values for lattice parameters are dependent on the individual complex and are reported in detailed crystallographic studies. nsf.gov

UV-Vis Spectroscopy

Electronic spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within the metal complexes and can help in determining the coordination geometry. The free Schiff base ligands typically exhibit absorption bands in the UV region corresponding to π–π* and n–π* transitions. mdpi.com For example, bands at 264, 322, and 357 nm have been assigned to these transitions in one such ligand. mdpi.com

Upon complexation, these bands often shift, confirming the coordination of the ligand to the metal ion. mdpi.com More importantly, new absorption bands may appear in the visible region due to d-d electronic transitions of the metal ion. The position and number of these bands are characteristic of the coordination geometry. For instance, an Fe(III) complex displaying three bands at 833, 528, and 491 nm was assigned an octahedral geometry. bendola.com Similarly, the electronic spectrum of a Ni(II) complex with bands at 12626 and 16207 cm⁻¹ was consistent with a tetrahedral geometry. scialert.net

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the empirical formula of the synthesized metal complexes. By measuring the weight percentages of carbon (C), hydrogen (H), and nitrogen (N), and sometimes the metal content, the stoichiometry of the complex can be confirmed. bendola.comjetir.org The experimental values are compared with the calculated values for the proposed formula. A close agreement between the found and calculated percentages supports the proposed composition of the complex, including the metal-to-ligand ratio and the number of solvent or water molecules present. bendola.comscialert.netresearchgate.net For example, elemental analysis has been used to confirm 1:1 and 1:2 metal-to-ligand stoichiometries in various this compound-derived complexes. mdpi.combendola.comresearchgate.net

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are crucial for determining the magnetic properties of paramagnetic metal complexes, which in turn provides information about the oxidation state and spin state of the central metal ion and the coordination geometry. The magnetic moment (μ_eff) is calculated from the measured susceptibility.

For instance, an Fe(III) complex with a magnetic moment of 5.91 B.M. is indicative of a high-spin d⁵ configuration in an octahedral environment. bendola.com A Cu(II) complex with a magnetic moment of 1.85 B.M. suggests a d⁹ configuration with one unpaired electron, which is typical for copper(II) complexes. researchgate.net In contrast, some Ni(II) and Pd(II) complexes are found to be diamagnetic, which is consistent with a square planar geometry for these d⁸ metal ions. researchgate.netjetir.org These measurements are often performed at room temperature using methods like the Gouy balance. jocpr.comjetir.org Temperature-dependent magnetic susceptibility studies can provide further insights into magnetic exchange interactions in polynuclear complexes. nsf.gov

Biological Activities of Metal Complexes (Enhanced Efficacy)

The complexation of metal ions with ligands derived from this compound has been a significant area of research, primarily due to the observed enhancement in the biological potency of the resulting metal complexes compared to the free ligands. This increased efficacy is often attributed to the principles of chelation theory, which posits that the coordination of a metal ion to a ligand can increase the lipophilic nature of the complex. This enhanced lipophilicity facilitates the diffusion of the complex across the lipid membranes of microorganisms and cancer cells, thereby increasing its bioavailability and intracellular concentration. Furthermore, the metal ion itself can act as a focal point for interaction with biological targets, and its coordination to the ligand can stabilize a particular geometric configuration that is more favorable for binding to active sites on proteins or DNA.

Research findings have consistently demonstrated that metal complexes of this compound derivatives exhibit superior antimicrobial and anticancer activities. The following subsections detail the enhanced efficacy of these metal complexes in various biological applications.

Enhanced Antimicrobial and Antifungal Activity

Studies have shown that metal complexes of ligands derived from this compound and its related compounds, such as pyrazine-2-carbohydrazide, exhibit significantly greater activity against a range of bacterial and fungal strains than the parent ligands. For instance, metal complexes of N'-(1-(2-hydroxyphenyl)ethylidene)pyrazine-2-carbohydrazide, a ligand derived from pyrazine-2-carbohydrazide, were found to be more potent bactericides and fungicides. bendola.com The increased activity is suggested to be due to the efficient diffusion of the metal complexes into the bacterial cells or their interaction with the cell walls. bendola.com

In one study, Co(II), Ni(II), Cu(II), and Fe(II) complexes of N-(1,4-dihydro-1,4-oxonaphthalen-3-yl) pyrazine-2-carboxamide were synthesized and tested against various bacteria and fungi. The metal complexes generally showed moderate to good activity, which was superior to the free ligand. scialert.net The Co(II) and Ni(II) complexes, in particular, demonstrated the best antibacterial and antifungal activities. scialert.net Similarly, another study on metal complexes with a Schiff base derived from pyrazine-2-carboxamide and thiophene-2-carbaldehyde found that the metal complexes were more active in inhibiting microbial growth than the ligand, with the Hg(II) complex showing the highest activity.

The antibacterial and antifungal activities of a novel hydrazone Schiff base ligand, N′-(1-(2-hydroxyphenyl)ethylidene)pyrazine-2-carbohydrazide (H₂L), and its Ti(III), Cr(III), Fe(III), WO₂(VI), Th(IV), and UO₂(VI) metal complexes were evaluated. All the metal complexes displayed enhanced biological efficacy compared to the free ligand. bendola.com The Ti(III), Cr(III), and Fe(III) complexes showed higher activity against all tested bacterial and fungal strains. bendola.com

Similarly, mononuclear complexes of VO(IV), Cr(III), Fe(III), MoO₂(VI), WO₂(VI), and UO₂(VI) with a pyrazinecarbohydrazone ligand were found to be more active than the ligand against Gram-positive bacteria (S. aureus and B. subtilis), Gram-negative bacteria (E. coli and S. typhi), and fungal strains (C. albicans and A. niger). eurjchem.comresearchgate.net

The following table summarizes the antimicrobial activity of some pyrazine-based metal complexes.

| Ligand/Complex | Organism | Inhibition Zone (mm) | Reference |

| N-(1,4-dihydro-1,4-oxonaphthalen-3-yl) pyrazine-2-carboxamide (LH) | P. mirabilis | - | scialert.net |

| Co(II) complex of LH | P. mirabilis | 25.0 | scialert.net |

| Ni(II) complex of LH | P. mirabilis | 22.0 | scialert.net |

| Cu(II) complex of LH | P. aeruginosa | 24.0 | scialert.net |

| Fe(II) complex of LH | E. coli | 23.0 | scialert.net |

Enhanced Anticancer Activity

The anticancer potential of this compound derivatives is also significantly amplified upon complexation with metal ions. The resulting complexes have been shown to exhibit potent cytotoxic effects against various cancer cell lines. This enhancement is thought to arise from the ability of the metal complexes to interact with and damage DNA, a key mechanism in cancer therapy.

For example, two transition metal complexes, [Co(pyzdc)•(H₂O)₃]n (I) and [Cd₂(pyzdc)₂•(H₂O)₃]n (II), derived from pyrazine-2,3-dicarboxylic acid, were synthesized and evaluated for their anticancer properties. Both complexes demonstrated the ability to bind to and cleave DNA, with complex II showing a stronger binding affinity. bohrium.com The in vitro cytotoxicity studies against HeLa cancer cells revealed that the complexes could inhibit cell proliferation, with complex II exhibiting cytotoxicity comparable to the well-known anticancer drug cisplatin. bohrium.com The study concluded that the complexes induce apoptosis, which is a critical factor in their cytotoxic effect. bohrium.com

In another study, Schiff base metal complexes derived from 2-aminopyrazine and salicylaldehyde were tested against three cancer cell lines: Ovra3, M14, and HOP-62. The results indicated that the metal complexes possessed better anticancer activities than the free ligand. mdpi.com The Cu(II) complex, in particular, showed higher activity against all tested cancer cell lines, an effect attributed to the role of the pyrazine ring in enhancing the complex's efficiency. mdpi.com

A study on nickel(II) complexes of 2-acetylpyrazine N4-substituted thiosemicarbazones investigated their cytotoxicity against HepG2 (human hepatocellular carcinoma) cells. One of the complexes (complex 2) and its parent ligand (HL2) showed significant inhibitory activity on HepG2 cells. bohrium.com Notably, complex 2 displayed high selectivity for tumor cells. bohrium.com

The table below presents the in vitro anticancer activity data for some pyrazine-based metal complexes.

| Complex | Cancer Cell Line | IC₅₀ (µM) | Reference |

| [Co(pyzdc)•(H₂O)₃]n (Complex I) | HeLa | > cisplatin | bohrium.com |

| [Cd₂(pyzdc)₂•(H₂O)₃]n (Complex II) | HeLa | Similar to cisplatin | bohrium.com |

| Cu(II) complex of 2-((Pyrazine-2-ylimino)methyl)phenol | HOP-62 | Practical result | mdpi.com |

| Ni(II) complex of 2-acetylpyrazine N4-substituted thiosemicarbazone (Complex 2) | HepG2 | Significant inhibitory activity | bohrium.com |

It is important to note that while some pyrazinamide (a derivative of pyrazine-2-carboxamide) metal complexes were synthesized and tested for anticancer activity, they were found to have low or no toxicity against the tested cell lines. researchgate.net

Materials Science Applications

Role in Polymer Chemistry and Organic Semiconductors

Pyrazine-2-carbaldehyde and its derivatives are integral components in the design of advanced polymers and organic semiconductors. The pyrazine moiety, when incorporated into a polymer backbone, can significantly influence the material's electronic and optical properties.

Key Research Findings:

Structural Unit in Polymers: The compound acts as a fundamental structural unit in the synthesis of polymers. Its reactive aldehyde group facilitates polymerization and cross-linking, enabling the creation of complex macromolecular structures. chemimpex.com

Organic Electronics: Derivatives of this compound are actively being investigated for their potential in organic electronics. The inherent electronic characteristics of the pyrazine ring are beneficial for developing organic semiconductors. solubilityofthings.com These materials are crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Semiconducting Polymer Building Block: this compound is recognized as a synthetic building block for high-quality organic semiconductors and semiconducting polymers. chemscene.com Research in this area focuses on leveraging the unique electronic properties of pyrazine compounds to create next-generation electronic materials. solubilityofthings.comresearchgate.net For instance, substituted derivatives like 3-Amino-6-bromothis compound have shown promise due to their ability to form the stable thin films necessary for electronic devices. Similarly, 3-Chloro-pyrazine-2-carbaldehyde is being explored for its role in crafting novel conductive polymers. chemimpex.com

Development of Conductive Materials

The development of conductive materials is another significant application of this compound, primarily through its use in synthesizing metal complexes and specialized polymers that exhibit semiconducting behavior.

Detailed Research Findings:

The electrical properties of materials derived from this compound have been a subject of detailed investigation. A key area of research involves the synthesis of metal complexes where ligands are derived from this compound. These complexes often exhibit semiconducting properties, meaning their electrical conductivity increases with temperature, following the Arrhenius equation. researchgate.net

One study focused on the solid-state electrical conductivity of mononuclear metal complexes with a ligand derived from the condensation of pyrazine-2-carbohydrazide (a related compound) and 5-chloro-2-hydroxyacetophenone. researchgate.net The results demonstrated that the conductivity of these compounds varies exponentially with absolute temperature, a characteristic feature of semiconducting materials. researchgate.net Another study on similar metal complexes involving a pyrazine-2-carbohydrazone ligand also confirmed that all tested compounds behaved as semiconductors. bendola.com These findings highlight the potential of pyrazine-based structures in creating molecular conductors and materials for flexible printed electronics. chemscene.comchemimpex.com

The table below summarizes the findings on the semiconducting nature of these pyrazine-based metal complexes.

| Compound Type | Temperature Range | Conductivity Behavior | Key Finding |

| Mononuclear metal complexes with pyrazine-2-carbohydrazone ligand | 313–373 K | Semiconducting | Conductivity increases with temperature, obeying the Arrhenius equation. researchgate.net |

| Metal complexes with N′-(1-(2-hydroxyphenyl)ethylidene)pyrazine-2-carbohydrazide | 313–373 K | Semiconducting | All synthesized ligand-metal complexes showed semiconducting properties. bendola.com |

Luminescent and Fluorescent Probes

The pyrazine core is a valuable component in the design of luminescent and fluorescent molecules due to its distinct electronic properties. This compound serves as a starting material for creating sophisticated probes for various analytical and imaging applications. chemscene.com

Detailed Research Findings:

Probes for Metal Ion Detection: this compound has been used in the synthesis of near-infrared (NIR) fluorescent probes designed for the selective detection of metal ions, such as Zn(II), in biological systems. nih.govresearchgate.net In one study, it was a key reactant in a multi-step synthesis to create a dipicolylamine-based probe. nih.gov The resulting probe demonstrated sensitive fluorescence responses and a low detection limit for Zn(II) ions. researchgate.net

Scaffolds for Fluorescent Dyes: The 1,2,3-triazolo[4,5-b]pyrazine nucleus, which can be synthesized from pyrazine precursors, is noted for its application in luminescence. mdpi.com Molecules containing this scaffold have been developed as versatile fluorescent probes for optical imaging, exhibiting desirable properties like low cytotoxicity and high solubility. mdpi.com

Live Cell Imaging: Researchers have designed novel donor-acceptor-donor (D-A-D) type fluorescent probes using a pyrazine core as the electron acceptor. frontiersin.org One such probe, (OMeTPA)2-Pyr, was synthesized for long-term live cell imaging. It displayed high photostability, low cytotoxicity, and the ability to permeate live cell membranes, making it a promising platform for dynamic monitoring within cells. frontiersin.org Metal complexes formed with pyrazine derivatives can also exhibit luminescent properties.

Catalysis and Industrial Applications

The reactivity of this compound makes it a valuable ligand precursor for creating advanced catalysts for industrial processes. Its ability to coordinate with metal centers allows for the development of highly specific and efficient catalytic systems.

Detailed Research Findings:

A significant application of this compound is in the functionalization of Metal-Organic Frameworks (MOFs) to create heterogeneous catalysts. A recent study demonstrated the post-synthetic modification of an NH2-tagged MOF, NH2−MIL-101(Fe), using this compound. bohrium.com

The process involved an imine condensation reaction between the amino groups on the MOF and the aldehyde group of this compound. The resulting material was then metalated with copper bromide. This created a robust, heterogeneous catalyst with a high density of Lewis acid sites and accessible nitrogen-donor atoms. bohrium.com

This catalyst, named MIL-101(Fe)-N@1, proved to be highly effective and selective for the cycloaddition of CO2 to various epoxides to form cyclic carbonates—a process of significant industrial interest for carbon capture and utilization. bohrium.com The catalyst demonstrated excellent performance under moderate, solvent-free conditions and could be recycled multiple times, highlighting its potential for sustainable chemical production. bohrium.com

The table below summarizes the catalytic performance for the conversion of different epoxides to cyclic carbonates using the this compound-modified MOF catalyst. bohrium.com

| Substrate (Epoxide) | Reaction Conditions | Conversion (%) | Selectivity (%) | Catalyst Recyclability (TON) |

| Various terminal epoxides | 1 bar CO2, 70 °C, 4 h, solvent-free | ~100 | >99.9 | 400 |

| Various internal epoxides | 1 bar CO2, 70 °C, 4 h, solvent-free | High | >99.9 | 400 |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations